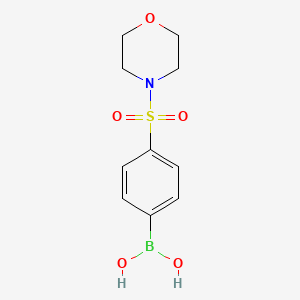
4-(Morpholinosulfonyl)phenylboronsäure
Übersicht
Beschreibung
4-(Morpholinosulfonyl)phenylboronic acid is an organoboron compound that features a boronic acid group attached to a phenyl ring, which is further substituted with a morpholinosulfonyl group
Wissenschaftliche Forschungsanwendungen
4-(Morpholinosulfonyl)phenylboronic acid has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
The primary target of 4-(Morpholinosulfonyl)phenylboronic acid is in the Suzuki-Miyaura (SM) cross-coupling reaction . This reaction is a widely applied transition metal catalyzed carbon-carbon bond-forming reaction .
Mode of Action
In the SM coupling reaction, 4-(Morpholinosulfonyl)phenylboronic acid acts as an organoboron reagent . The reaction involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd-C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The main biochemical pathway affected by 4-(Morpholinosulfonyl)phenylboronic acid is the SM coupling reaction . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Result of Action
The result of the action of 4-(Morpholinosulfonyl)phenylboronic acid is the formation of a new carbon-carbon bond via the SM coupling reaction . This reaction is known for its mild and functional group tolerant conditions, making it a popular choice for carbon-carbon bond formation .
Action Environment
The action of 4-(Morpholinosulfonyl)phenylboronic acid is influenced by the reaction conditions of the SM coupling . The organoboron reagent is relatively stable, readily prepared, and generally environmentally benign . .
Biochemische Analyse
Biochemical Properties
4-(Morpholinosulfonyl)phenylboronic acid plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to act as a boronic acid derivative, which allows it to form reversible covalent bonds with diols and other nucleophiles . This property makes it useful in the inhibition of serine proteases and other enzymes that have active site serine residues. The compound’s ability to form stable complexes with these enzymes can lead to the modulation of their activity, making it a valuable tool in biochemical research.
Cellular Effects
4-(Morpholinosulfonyl)phenylboronic acid has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism . For example, the compound’s interaction with specific enzymes can lead to changes in the phosphorylation status of key signaling proteins, thereby altering cell signaling pathways. Additionally, its impact on gene expression can result in changes in the levels of various proteins, which can affect cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of action of 4-(Morpholinosulfonyl)phenylboronic acid involves its ability to form reversible covalent bonds with biomolecules . This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. The compound can also influence gene expression by binding to transcription factors or other regulatory proteins, thereby modulating their activity and leading to changes in gene expression patterns.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(Morpholinosulfonyl)phenylboronic acid can change over time due to its stability and degradation properties . The compound is generally stable under inert gas (nitrogen or argon) at temperatures between 2-8°C . Over extended periods, it may undergo degradation, which can affect its long-term impact on cellular function. Studies have shown that the compound’s effects on cellular processes can persist for varying durations, depending on the specific experimental conditions and the concentration used.
Dosage Effects in Animal Models
The effects of 4-(Morpholinosulfonyl)phenylboronic acid in animal models can vary with different dosages . At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or modulation of cellular processes. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal cellular functions. It is important to carefully determine the appropriate dosage to achieve the desired effects while minimizing potential toxicity.
Metabolic Pathways
4-(Morpholinosulfonyl)phenylboronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that play a role in its metabolism . The compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic pathways. This can lead to changes in the levels of specific metabolites, which can have downstream effects on cellular function and overall metabolism.
Transport and Distribution
The transport and distribution of 4-(Morpholinosulfonyl)phenylboronic acid within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound can be transported across cell membranes by specific transporters, and its distribution within tissues can be affected by its binding to proteins and other biomolecules. This can influence its localization and accumulation within specific cellular compartments, affecting its overall activity and function.
Subcellular Localization
The subcellular localization of 4-(Morpholinosulfonyl)phenylboronic acid is determined by various factors, including targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles within the cell, where it can exert its effects on cellular processes. Its localization can also be influenced by interactions with other biomolecules, which can affect its activity and function within the cell.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Morpholinosulfonyl)phenylboronic acid typically involves the reaction of 4-bromophenylboronic acid with morpholine and a sulfonylating agent. The reaction is usually carried out under basic conditions, often using a palladium catalyst to facilitate the coupling reaction. The general reaction scheme can be represented as follows: [ \text{4-Bromophenylboronic acid} + \text{Morpholine} + \text{Sulfonylating agent} \rightarrow \text{4-(Morpholinosulfonyl)phenylboronic acid} ]
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions: 4-(Morpholinosulfonyl)phenylboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is a widely used reaction where the boronic acid group reacts with halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation to form boronic esters or reduction to form boranes.
Substitution Reactions: The morpholinosulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products:
Boronic Esters: Formed through oxidation.
Boranes: Formed through reduction.
Coupled Products: Formed through Suzuki-Miyaura coupling.
Vergleich Mit ähnlichen Verbindungen
Phenylboronic Acid: Lacks the morpholinosulfonyl group, making it less versatile in certain applications.
4-Formylphenylboronic Acid: Contains a formyl group instead of a morpholinosulfonyl group, leading to different reactivity and applications.
4-(Trifluoromethyl)phenylboronic Acid: Features a trifluoromethyl group, which imparts different electronic properties and reactivity.
Uniqueness: 4-(Morpholinosulfonyl)phenylboronic acid is unique due to the presence of the morpholinosulfonyl group, which enhances its solubility and reactivity in various chemical environments. This makes it particularly useful in applications requiring specific interactions with diol-containing molecules.
Eigenschaften
IUPAC Name |
(4-morpholin-4-ylsulfonylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BNO5S/c13-11(14)9-1-3-10(4-2-9)18(15,16)12-5-7-17-8-6-12/h1-4,13-14H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRRALDPVXKGEEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)S(=O)(=O)N2CCOCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BNO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50657280 | |
| Record name | [4-(Morpholine-4-sulfonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50657280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
486422-68-8 | |
| Record name | [4-(Morpholine-4-sulfonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50657280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Morpholin-4-ylsulphonyl)benzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

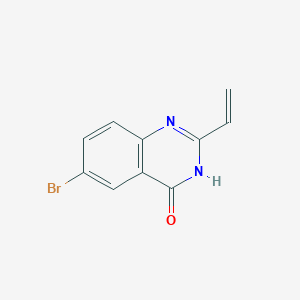
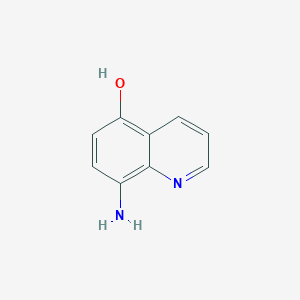
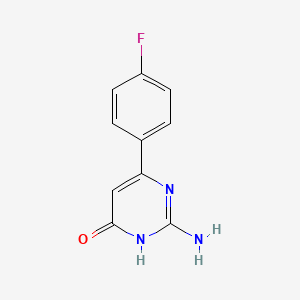
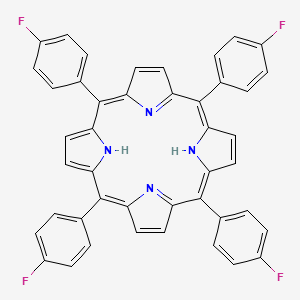
![3-{2-[(Difluoromethyl)thio]-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl}propanoic acid](/img/structure/B1450814.png)
![3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridine-2-thiol](/img/structure/B1450815.png)
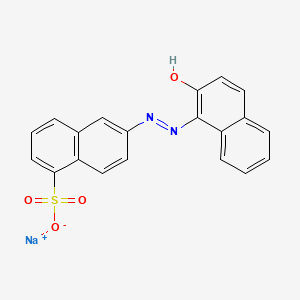
![2-(Methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B1450817.png)
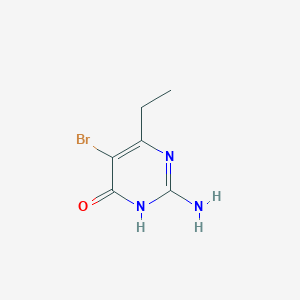

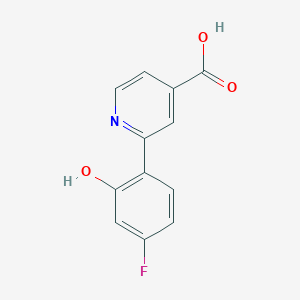
![2-methylpyrazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B1450826.png)
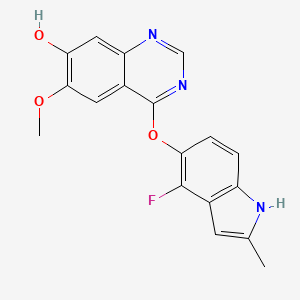
![5-(4-hydroxy-3,5-dimethylphenyl)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B1450830.png)
